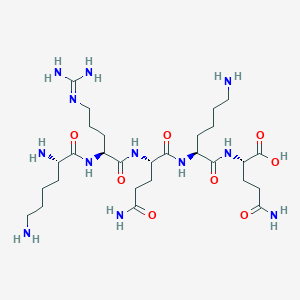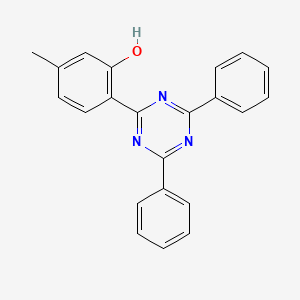
Palladium--silver (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium–silver (1/3) is a bimetallic compound consisting of palladium and silver atoms in a 1:3 ratio. This compound is part of the platinum group metals and is known for its unique catalytic properties. The combination of palladium and silver enhances the compound’s stability and reactivity, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Palladium–silver (1/3) can be synthesized through various methods, including chemical reduction, electrochemical deposition, and sonochemical preparation. One common method involves the reduction of palladium and silver salts in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions .
Industrial Production Methods: On an industrial scale, palladium–silver (1/3) is produced using wet chemical methods such as the sol-gel process or reduction by alcohols. These methods allow for the precise control of particle size and distribution, which is crucial for the compound’s catalytic properties .
Analyse Chemischer Reaktionen
Types of Reactions: Palladium–silver (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its catalytic activity in hydrogenation and dehydrogenation reactions .
Common Reagents and Conditions: Common reagents used in reactions involving palladium–silver (1/3) include hydrogen gas, oxygen, and various organic substrates. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high selectivity and yield .
Major Products: The major products formed from reactions involving palladium–silver (1/3) depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, the compound can convert unsaturated hydrocarbons to saturated ones, while in oxidation reactions, it can produce various oxidized organic compounds .
Wissenschaftliche Forschungsanwendungen
Palladium–silver (1/3) has a wide range of scientific research applications due to its unique catalytic properties. In chemistry, it is used as a catalyst in cross-coupling reactions such as the Suzuki and Heck reactions. In biology, the compound is explored for its potential in drug delivery and bio-sensing applications .
In medicine, palladium–silver (1/3) nanoparticles have shown promise in photothermal therapy and as antibacterial agents. The compound’s ability to catalyze the reduction of toxic pollutants makes it valuable in environmental remediation efforts .
Wirkmechanismus
The mechanism by which palladium–silver (1/3) exerts its effects involves both geometric and electronic factors. The palladium atoms provide active sites for catalytic reactions, while the silver atoms enhance the stability and selectivity of the compound. The interaction between palladium and silver atoms facilitates electron transfer, which is crucial for the compound’s catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Palladium–silver (1/3) is unique compared to other bimetallic compounds due to its specific ratio of palladium to silver atoms. Similar compounds include palladium–gold and palladium–platinum, which also exhibit catalytic properties but differ in their stability and reactivity. Palladium–silver (1/3) is particularly valued for its high selectivity and efficiency in catalytic reactions .
List of Similar Compounds:- Palladium–gold
- Palladium–platinum
- Palladium–rhodium
- Palladium–iridium
- Palladium–osmium
Eigenschaften
CAS-Nummer |
173688-93-2 |
|---|---|
Molekularformel |
Ag3Pd |
Molekulargewicht |
430.02 g/mol |
IUPAC-Name |
palladium;silver |
InChI |
InChI=1S/3Ag.Pd |
InChI-Schlüssel |
MGVPDBBXDAWGMV-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Ag].[Ag].[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
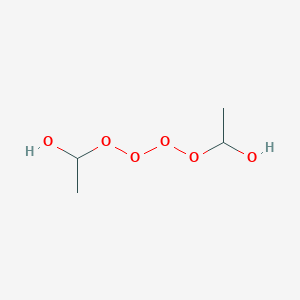
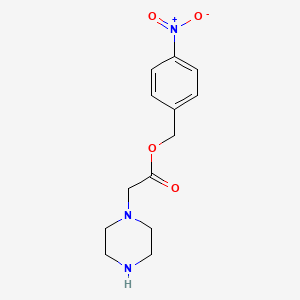
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
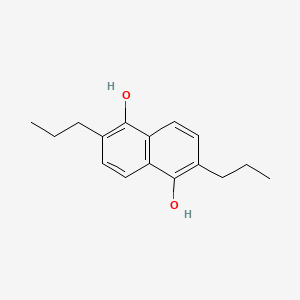
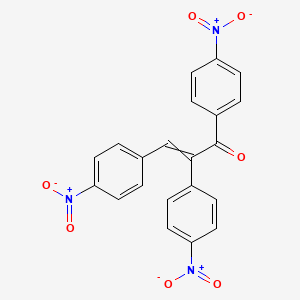
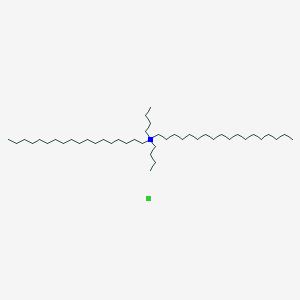
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)


![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
